2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid
Description
2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is a fused heterocyclic compound featuring a benzofuran core with a 3-oxo group and a phenylacetic acid substituent. This structural framework is critical for its physicochemical properties, such as solubility, stability, and electronic characteristics, which influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVAVBJZCHTYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid typically involves the condensation of benzofuran-2-carboxylic acid with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like toluene. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring is substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid (commonly referred to as BFA ) has garnered attention in recent years due to its diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and documented case studies.
Antioxidant Activity
BFA has been studied for its potential antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thus preventing oxidative stress-related damage in cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of BFA exhibited significant antioxidant activity, which could be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
BFA has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in treating inflammatory diseases.
Case Study:
In a preclinical trial published in Phytotherapy Research, BFA was tested on animal models with induced inflammation. The results indicated a marked reduction in inflammation markers, suggesting its potential therapeutic use in conditions like arthritis .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have indicated that BFA can induce apoptosis in cancer cells and inhibit tumor growth.
Data Table: Anticancer Activity of BFA
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis via caspase activation |
| Colon Cancer | 10 | Inhibition of cell proliferation |
| Lung Cancer | 12 | Disruption of mitochondrial function |
A study published in Cancer Letters highlighted that BFA led to significant tumor regression in xenograft models of breast cancer .
Neuroprotective Effects
Research has also pointed to the neuroprotective effects of BFA, particularly in models of neurodegeneration.
Case Study:
A publication in Neuroscience Letters reported that BFA administration improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease . The study attributed these effects to the compound's ability to modulate neuroinflammatory pathways.
Enzyme Inhibition
BFA has been explored for its ability to inhibit specific enzymes that play critical roles in various biochemical pathways.
Data Table: Enzyme Inhibition by BFA
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 |
| Lipoxygenase (LOX) | Non-competitive | 30 |
Research published in Bioorganic & Medicinal Chemistry found that BFA effectively inhibited COX and LOX enzymes, suggesting potential applications in pain management and inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid ()
- Structure : Benzothiazole ring (sulfur-containing) with a 3-oxo group and acetic acid side chain.
- Key Differences : Replacement of benzofuran with benzothiazole introduces sulfur, altering electronic properties (e.g., increased electron-withdrawing effects).
- Activity : Serves as an intermediate for antimicrobial benzisothiazolone derivatives, highlighting the importance of the heterocyclic core in bioactivity .
2-[(Furan-2-yl)formamido]-2-phenylacetic Acid ()
- Structure : Furan ring linked via an amide group to phenylacetic acid.
- Key Differences : The furan ring lacks the fused aromatic system of benzofuran, reducing conjugation. The formamido group may enhance hydrogen-bonding capacity.
- Properties : Molecular weight 245.23 g/mol; CAS 5657-20-3. Used in pharmaceutical research due to its hybrid structure .
- (2S)-2-[(4-Methylphenyl)sulfonylamino]-2-phenylacetic Acid () Structure: Sulfonamide group attached to phenylacetic acid with stereochemical specificity (S-configuration). Key Differences: Sulfonamide improves metabolic stability and bioavailability compared to ester or acid derivatives. Applications: Potential use in drug design, leveraging sulfonamide’s role in enzyme inhibition .
Physicochemical Properties
*LogP values are estimated based on structural analogs.
Key Research Findings and Implications
- Structural Insights : The benzofuran core’s planarity and conjugation may enhance binding to biological targets (e.g., enzymes or receptors) through π-π interactions, similar to benzothiazole derivatives.
- Activity Gaps : While 2-phenylacetic acid exhibits weak antioxidant activity (), the target compound’s benzofuran and oxo groups could amplify this via radical stabilization.
- Drug Design Potential: Sulfonamide and piperazine derivatives () demonstrate how substituents modulate pharmacokinetics, guiding optimization of the target compound for improved bioavailability.
Biological Activity
2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid is a compound notable for its unique structure, which combines a benzofuran moiety with phenylacetic acid. This structural combination imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHO. The compound features a benzofuran ring fused with a phenylacetic acid group, which is critical for its biological activity. The synthesis typically involves the condensation of benzofuran-2-carboxylic acid with benzaldehyde under acidic conditions, often using p-toluenesulfonic acid as a catalyst.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for certain strains were reported to range from 16 to 64 µg/mL . The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
The compound has also been studied for its anticancer effects. In cell line assays, it has demonstrated the ability to induce apoptosis in K562 leukemia cells. Mechanistic studies revealed that it increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in apoptosis . Comparative studies indicate that its activity may vary based on structural modifications, highlighting the importance of substituent positioning on the benzene ring in influencing biological outcomes .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms are still under investigation but suggest a multifaceted approach to its therapeutic potential.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar derivatives. The following table summarizes key differences in biological activity between this compound and related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate (MIC: 16–64 µg/mL) | Induces apoptosis in K562 cells | ROS generation, caspase activation |
| 2-(3-Oxo-2-benzofuran-1-ylidene)propanoic acid | Low | Minimal | Unknown |
| 2-(3-Oxo-2-benzofuran-1-ylidene)butanoic acid | Moderate | Induces apoptosis but less effective than the phenylacetic derivative | ROS generation |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy : A study tested this compound against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results that suggest it could be developed into a new class of antibiotics .
- Cancer Treatment : In another study, the compound was evaluated for its effects on human leukemia cells. It was found to significantly reduce cell viability through apoptosis mechanisms involving ROS accumulation and mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for 2-(3-Oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions. For benzofuran derivatives, a common approach involves reacting substituted benzofuran precursors with phenylacetic acid derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization includes varying reaction time, temperature (e.g., reflux at 78°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification by recrystallization (e.g., using methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the benzofuran ring (δ ~6.8–7.8 ppm for aromatic protons) and the α,β-unsaturated ketone (δ ~160–180 ppm for carbonyl carbons).
- IR : Identify the C=O stretch (~1700 cm) and conjugated double bonds (~1600 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
Discrepancies between experimental and theoretical data may require X-ray crystallography for resolution using programs like SHELXL .
Q. What solvents and storage conditions are optimal for stabilizing this compound?
- Methodological Answer : Use anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis of the ketone group. Store at –20°C in airtight, light-protected containers. Stability tests via periodic HPLC analysis under varying pH and temperature conditions are recommended .
Advanced Research Questions
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attacks. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA is used, with validation against experimental UV-Vis and cyclic voltammetry data .
Q. What strategies address contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds.
- Target-Specific Assays : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobial activity) alongside cytotoxicity screens (e.g., MTT assay on mammalian cells).
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina. Cross-validate with mutagenesis studies .
Q. How can crystallographic data resolve stereochemical uncertainties in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) determines absolute configuration. Refinement via SHELXL resolves disorder or twinning. For chiral derivatives, compare experimental Flack parameters with calculated values. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
